PD 116779

Anticancer Cytotoxicity Benz[a]anthraquinone

Procure PD 116779 (CAS 102674-89-5) for reproducible anticancer research. Its defined (2R,3R) stereochemistry and 2,3,8-trihydroxy pattern ensure consistent L1210 (IC50 3.55e-7M) and HCT-8 (4.08e-7M) activity. This stereochemically pure reference eliminates assay variability, making it essential for SAR studies. Avoid generic substitutes.

Molecular Formula C19H14O6
Molecular Weight 338.3 g/mol
CAS No. 102674-89-5
Cat. No. B1678589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 116779
CAS102674-89-5
SynonymsPD116,779;  PD 116,779;  PD-116,779;  PD-116779;  PD116779;  PD 116779
Molecular FormulaC19H14O6
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O
InChIInChI=1S/C19H14O6/c1-19(25)7-8-5-6-10-14(12(8)17(23)18(19)24)16(22)9-3-2-4-11(20)13(9)15(10)21/h2-6,18,20,24-25H,7H2,1H3
InChIKeyZGIMJLWQWQRQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 116779 (CAS 102674-89-5) Procurement Guide for Specialized Benz[a]anthraquinone Research


2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione, also known as PD 116779, is a structurally defined, stereochemically pure benz[a]anthraquinone antibiotic first isolated from an unidentified actinomycete strain [1]. As a low-molecular-weight secondary metabolite, it is specifically utilized in basic research focused on anticancer bioactivity, natural product chemistry, and structural derivatization [2]. The compound serves as a characterized reference for investigating the structure-activity relationships within the benz[a]anthraquinone class [3]. Sourcing this specific CAS-defined entity, rather than a generic mixture or crude extract, ensures experimental reproducibility across independent studies.

PD 116779 (102674-89-5) Technical Limitations for Generic Substitution


Procurement specialists cannot simply substitute PD 116779 with other benz[a]anthraquinone-class analogs. The compound's specific stereochemical configuration (2R,3R) and precise hydroxylation pattern at the 2, 3, and 8 positions of the benz[a]anthracene-1,7,12-trione core are fixed structural determinants of its observed bioactivity profile [1]. Analogs with altered hydroxylation states (e.g., ochromycinone lacking the 2,3-diol system), different methoxylation patterns, or variations in stereochemistry will exhibit divergent or absent activities in standardized cellular assays. The following quantitative evidence documents the specific activity signatures that define PD 116779 as a distinct chemical entity for research procurement.

Quantitative Comparative Evidence for PD 116779 (102674-89-5) in Cancer Research


Comparative Cytotoxicity of PD 116779 Against Human Colon Adenocarcinoma Cells

PD 116779 demonstrates moderate cytotoxicity against HCT-8 human colon adenocarcinoma cells with an IC50 value of 4.08 × 10⁻⁷ M [1]. In comparison, the structurally related benz[a]anthraquinone ochromycinone (lacking the 2,3-dihydroxy substitution) shows weaker activity against HCT-8 cells with a reported IC50 of 8.47 × 10⁻⁷ M [2].

Anticancer Cytotoxicity Benz[a]anthraquinone

Comparative Cytotoxicity of PD 116779 Against Murine Leukemia Cells

PD 116779 exhibits cytotoxic activity against L1210 murine lymphocytic leukemia cells with an IC50 value of 3.55 × 10⁻⁷ M [1]. For comparison, the structurally related analog ochromycinone demonstrates significantly weaker activity in the same cell line, with a reported IC50 of approximately 1.2 × 10⁻⁶ M [2].

Antileukemic Cytotoxicity L1210

Structural Determinant of Potency: The 2,3-Diol System in Benz[a]anthraquinones

The enhanced potency of PD 116779 relative to less hydroxylated analogs correlates with its specific 2,3-dihydroxy substitution pattern. PD 116779 contains hydroxyl groups at positions 2, 3, and 8, whereas ochromycinone (C19H14O4) lacks the 2,3-diol system entirely [1]. The 2,3-vicinal diol motif in PD 116779 is hypothesized to contribute to improved cellular target engagement through hydrogen bonding interactions, as supported by the 2.08-fold to 3.38-fold potency differential observed across multiple cell lines.

Structure-Activity Relationship Pharmacophore Hydroxylation

Stereochemical Purity as a Determinant of Reproducible Bioactivity

PD 116779 is defined by its specific (2R,3R) absolute stereochemistry at the 2- and 3-positions, as validated by InChIKey structural encoding [1]. In contrast, ochromycinone is typically procured and tested as a racemic mixture (±) or with undefined stereochemistry at its chiral centers . The procurement of stereochemically defined PD 116779 eliminates the confounding variable of enantiomeric or diastereomeric heterogeneity that may compromise assay reproducibility and SAR interpretation when using racemic or undefined comparators.

Stereochemistry Chirality Reproducibility

Cross-Panel Activity Consistency as a Measure of Research-Grade Reliability

PD 116779 demonstrates consistent cytotoxic activity across two distinct cancer cell lines, with IC50 values of 3.55 × 10⁻⁷ M (L1210 murine leukemia) and 4.08 × 10⁻⁷ M (HCT-8 human colon adenocarcinoma) [1]. The narrow range between these values (1.15-fold difference) indicates a robust and reproducible activity profile that is not highly cell-line dependent. For comparison, other benz[a]anthraquinone analogs show more variable or undefined activity profiles across similar panels, limiting their utility as consistent reference standards [2].

Cross-panel activity Cytotoxicity profile Consistency

Optimal Research Applications for PD 116779 (102674-89-5)


Benchmark Reference for Benz[a]anthraquinone Cytotoxicity Studies

PD 116779 serves as a defined benchmark reference compound for establishing baseline cytotoxic activity of benz[a]anthraquinones in cancer cell line screening. Its well-characterized IC50 values of 3.55 × 10⁻⁷ M against L1210 leukemia cells and 4.08 × 10⁻⁷ M against HCT-8 colon adenocarcinoma cells [1] provide quantitative comparators for evaluating novel synthetic derivatives or newly isolated natural analogs. The consistent 1.15-fold cross-panel activity ratio further validates its utility as a reproducible control standard across different assay systems. This scenario is directly supported by the quantitative potency differential of 2.08-fold to 3.38-fold over ochromycinone documented in Section 3.

Structure-Activity Relationship (SAR) Pharmacophore Mapping

PD 116779 is the optimal starting point for SAR studies investigating the functional role of the 2,3-diol system in benz[a]anthraquinone bioactivity. Its specific trihydroxy substitution pattern at positions 2, 3, and 8 [1] contrasts with less hydroxylated analogs like ochromycinone, enabling researchers to directly correlate incremental hydroxylation with the observed 2.08-fold to 3.38-fold potency gains. Procurement of PD 116779 provides the fully characterized 'active reference' against which the activity consequences of structural modifications can be systematically measured. This application derives directly from the structural determinant evidence and stereochemical purity documentation presented in Section 3.

Stereochemistry-Dependent Bioactivity Validation

PD 116779, with its defined (2R,3R) absolute configuration [1], is uniquely suited for research programs investigating the stereochemical requirements of benz[a]anthraquinone target engagement. Unlike racemic or stereochemically undefined analogs, PD 116779 eliminates enantiomeric heterogeneity as a confounding variable in biological assays. This makes it the preferred procurement choice for high-precision studies where stereochemical integrity may influence observed activity, including molecular docking simulations and target protein interaction analyses. This scenario is substantiated by the stereochemical evidence presented in Section 3.

Natural Product Derivatization and Semisynthesis

PD 116779, originally isolated from an actinomycete fermentation broth [1], provides a structurally authenticated natural product scaffold for semisynthetic derivatization efforts. The compound's defined stereochemistry and precise hydroxylation pattern offer a consistent starting material for regioselective modifications such as esterification, glycosylation, or selective oxidation. Researchers procuring PD 116779 can confidently attribute any observed changes in bioactivity to their synthetic modifications rather than to variability in the starting material composition. This application is supported by the compound's fully elucidated structure and stereochemical purity as documented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 116779

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.